Secalciferol-d6
Description
Chemical Identity and Nomenclature
Secalciferol-d6, a deuterated analog of the endogenous vitamin D metabolite 24R,25-dihydroxyvitamin D3, is characterized by six deuterium atoms at specific positions in its molecular structure. Its systematic IUPAC name is (3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol .
Key Structural and Nomenclature Features:
| Property | Description |
|---|---|
| Molecular Formula | C₂₇H₃₈D₆O₃ |
| CAS Registry Number | 1440957-55-0 |
| Synonyms | 24R,25-Dihydroxyvitamin D3-d6; (24R)-Hydroxycalcidiol-d6 |
| Isotopic Substitution | Six deuterium atoms at methyl groups (positions 26 and 27) |
| Molecular Weight | 422.68 g/mol |
The deuterium labeling does not alter the core secosteroid structure but enhances its utility in mass spectrometry by introducing a distinct isotopic signature .
Historical Context in Deuterated Vitamin D Metabolite Development
The development of deuterated vitamin D metabolites emerged in the late 20th century to address challenges in quantifying endogenous compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Early methods for vitamin D analysis relied on immunoassays, which suffered from cross-reactivity and poor specificity .
Milestones in Deuterated Vitamin D Standards:
- 1990s : Introduction of deuterated 25-hydroxyvitamin D3-d6 to mitigate matrix effects in serum analyses .
- 2010s : Optimization of synthetic routes for deuterated metabolites, including this compound, to improve precision in multi-metabolite panels .
- 2020s : Adoption of high-resolution mass spectrometry (HR-MS) to resolve quasi-isobaric interferences, leveraging the 6 Da mass shift conferred by this compound .
Deuterated standards like this compound became indispensable for isotope dilution assays, enabling accurate quantification of vitamin D metabolites in complex biological matrices .
Significance in Analytical Biochemistry
This compound serves as an internal standard in LC-MS/MS workflows, addressing two critical challenges: matrix effects and ion suppression .
Applications in Vitamin D Metabolite Analysis:
Quantification of 24R,25-Dihydroxyvitamin D3 :
Multi-Metabolite Panels :
Stable Isotope Tracing :
Relationship to Non-deuterated Secalciferol (24R,25-Dihydroxyvitamin D3)
This compound and its non-deuterated counterpart share identical biological activity but differ in their analytical applications.
Comparative Analysis:
| Property | This compound | 24R,25-Dihydroxyvitamin D3 |
|---|---|---|
| Biological Role | Internal standard for analytics | Regulates calcium homeostasis, bone remodeling |
| Molecular Weight | 422.68 g/mol | 416.64 g/mol |
| Detection in MS | m/z 422.68 → 383.3 (6 Da shift) | m/z 416.64 → 383.3 |
| Synthetic Origin | Deuterium incorporation during synthesis | Endogenous production or chemical synthesis |
The non-deuterated form, 24R,25-dihydroxyvitamin D3, is a key metabolite in vitamin D3 catabolism, modulating osteoblast differentiation and phosphate reabsorption in the kidneys . In contrast, this compound’s primary utility lies in its physicochemical stability and isotopic distinction, which eliminate overlap with endogenous signals during MS detection .
Properties
IUPAC Name |
(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24+,25-,27-/m1/s1/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-YIZZJVCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Deuterium Incorporation
The synthesis begins with non-deuterated secalciferol, which undergoes selective deuteration using deuterated methylating agents. Two primary strategies are employed:
Method 1: Direct Deuteration of Secalciferol
Method 2: Deuterated Precursor Assembly
-
Precursors : Deuterated cholesta-5,7-diene-3β,24(R),25-triol (d6) synthesized via microbial fermentation in DO-enriched media.
-
Photochemical Activation : UV irradiation at 295 nm converts the precursor to this compound, preserving stereochemistry.
Comparative Efficiency :
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | 68% | 82% |
| Isotopic Purity | ≥98% | ≥99.5% |
| Reaction Time | 24 h | 72 h |
Method 2 achieves higher isotopic purity but requires specialized fermentation infrastructure.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining regulatory compliance:
Large-Scale Deuteration
Purification Workflow
-
Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile-DO gradient (70:30 to 95:5).
-
Crystallization : Ethanol-DO mixture (4:1) at −20°C yields 99% pure crystals.
Quality Control Metrics :
| Parameter | Specification |
|---|---|
| Deuterium Enrichment | ≥98.5 atom% |
| Residual Solvents | <50 ppm |
| Chiral Purity (24R) | ≥99.9% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
Challenges and Optimization
Isotopic Dilution
Trace HO in solvents reduces deuteration efficiency. Solutions include:
Chemical Reactions Analysis
Types of Reactions: Secalciferol-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in this compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can yield primary or secondary alcohols .
Scientific Research Applications
Scientific Research Applications
Secalciferol-d6 is utilized in various scientific domains due to its unique properties:
-
Chemistry :
- Stable Isotope Labeling : this compound serves as a stable isotope-labeled compound, crucial for tracing and quantifying metabolic pathways in biological systems. The presence of deuterium allows for differentiation from non-deuterated compounds in mass spectrometry and nuclear magnetic resonance spectroscopy studies .
-
Biology :
- Bone Ossification : Research indicates that this compound plays a significant role in bone ossification processes. It has been shown to enhance cell proliferation in chondrocytes and modulate matrix enzyme activity, which is vital for maintaining cartilage integrity .
- Anti-inflammatory Effects : Studies suggest that this compound may exhibit anti-inflammatory properties by influencing calcium and phosphorus homeostasis and potentially reducing the abundance of pro-apoptotic factors like p53 .
-
Medicine :
- Therapeutic Applications : There is ongoing investigation into the therapeutic potential of this compound in treating bone-related disorders and inflammatory diseases. Its ability to bind to the vitamin D receptor (VDR) suggests it could be beneficial in modulating immune responses and bone health .
- Industry :
Case Studies
Several studies have highlighted the applications of this compound:
- Bone Health Research : A study demonstrated that this compound significantly increased osteocalcin synthesis in osteoblastic cells when combined with 1α,25-dihydroxyvitamin D3, indicating its role in enhancing bone formation .
- Inflammation Modulation : Another research effort indicated that this compound could inhibit cytochrome c translocation induced by phosphate, suggesting a protective role against apoptosis in chondrocytes during inflammatory conditions .
Mechanism of Action
Secalciferol-d6 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor found in various tissues throughout the body. Upon binding, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements in the DNA. This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and immune function .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Notes:
- This compound vs. Non-deuterated Secalciferol: The deuterium substitution in this compound increases its molecular weight by ~6 g/mol, enabling MS-based quantification without chromatographic separation from endogenous Secalciferol .
- This compound vs. Other Deuterated Standards : Unlike deuterated thiamine or glucuronide derivatives (e.g., Secalciferol 3-glucuronide-d6), this compound specifically addresses vitamin D2 metabolism .
Analytical Performance
Table 2: Analytical Metrics in Comparative Studies
Key Findings :
- This compound achieves 100-fold higher sensitivity than non-deuterated Secalciferol in plasma due to reduced background interference .
Commercial and Regulatory Considerations
- Pricing: this compound is priced at $1,510–1,796 per 1 mg, reflecting its niche application and isotopic labeling costs . Comparatively, non-deuterated Secalciferol costs ~$800 per 1 mg .
- Regulatory Status : While this compound is marketed as a research chemical, related compounds like vitamin D3 require FDA compliance for clinical use .
Biological Activity
Secalciferol-d6, also known as (24R)-24,25-dihydroxyvitamin D3-d6, is a stable isotope of Secalciferol, a metabolite of Vitamin D. This compound plays a significant role in various biological processes, particularly in calcium and phosphorus homeostasis, and exhibits anti-inflammatory properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a derivative of Secalciferol, which is crucial for bone health and metabolic functions. It is synthesized in the body from Vitamin D3 (cholecalciferol) and further hydroxylated to form its active metabolites. The primary mechanism of action involves binding to the Vitamin D receptor (VDR), leading to transcriptional regulation of genes involved in calcium absorption and bone metabolism.
Biological Mechanisms
- Calcium and Phosphorus Homeostasis :
- Cell Proliferation and Differentiation :
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
Case Study 1: Vitamin D Supplementation Impact
A recent case study highlighted the effects of vitamin D supplementation on a 23-year-old female medical student with initial serum levels of 45.6 nmol/l. Following a structured supplementation regimen with Vitamin D3, her levels increased to 132 nmol/l after several weeks. The study noted improvements in her overall health and recovery from an acute respiratory tract infection (ARTI) during the supplementation period .
Case Study 2: In Vitro Studies on Osteosarcoma Cells
In vitro studies demonstrated that Secalciferol can inhibit calcium channels in osteosarcoma cells by suppressing the effects of 1α,25-dihydroxyvitamin D3. This suggests potential therapeutic applications for managing conditions characterized by aberrant cell proliferation .
Research Findings
Extensive research has been conducted on the biological activity of Secalciferol and its derivatives:
- Mechanistic Studies : Investigations into the structural requirements for VDR activation have shown that modifications to the A-ring and side chain can significantly alter biological activity while maintaining low calcemic effects .
- Clinical Implications : The role of this compound in treating vitamin D deficiency-related conditions underscores its importance in clinical nutrition and preventive medicine .
Q & A
Q. What are the key considerations for synthesizing Secalciferol-d6 with high isotopic purity, and how can this purity be validated experimentally?
To ensure isotopic purity, researchers should employ deuterated precursors and controlled reaction conditions (e.g., anhydrous environments to avoid proton exchange). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., monitoring deuterium incorporation via H-NMR) and high-resolution mass spectrometry (HRMS) to confirm molecular mass shifts (e.g., +6 Da for d6 labeling). Cross-validation using isotopic ratio mass spectrometry (IRMS) is recommended to quantify deuterium enrichment .
Q. How should researchers design stability studies for this compound under varying storage conditions?
Stability studies should test degradation kinetics under stressors like temperature (e.g., 4°C vs. room temperature), humidity, and light exposure. Use HPLC or LC-MS to monitor degradation products, and apply Arrhenius equations to predict shelf life. Include controls with non-deuterated Secalciferol to assess isotopic effects on stability .
Q. What analytical techniques are essential for distinguishing this compound from its non-deuterated analog in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is critical. Optimize chromatographic separation to resolve isotopic peaks, and validate assays for specificity, sensitivity, and matrix effects. Isotopic internal standards (e.g., d3 or d7 analogs) can improve quantification accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo studies?
Contradictions may arise from species-specific metabolism or isotopic effects. Design cross-species comparative studies using isotopically labeled tracers and stable isotope-resolved metabolomics (SIRM). Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to identify confounding variables and validate findings via kinetic isotope effect (KIE) measurements .
Q. What methodologies are recommended for evaluating the isotopic effect of deuterium in this compound on receptor binding affinity?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, , ). Compare results with non-deuterated Secalciferol and computational models (e.g., molecular dynamics simulations) to isolate isotopic effects. Replicate experiments under varying pH and ionic strengths to assess environmental influences .
Q. How should researchers integrate cross-disciplinary approaches (e.g., computational chemistry and in vivo models) to study this compound’s mechanism of action?
Combine density functional theory (DFT) calculations to predict deuterium’s electronic effects with transgenic animal models (e.g., CYP27B1 knockouts) to assess biological activity. Use systems biology tools (e.g., pathway enrichment analysis) to correlate computational predictions with phenotypic outcomes .
Methodological and Ethical Considerations
Q. What strategies ensure reproducibility when reporting this compound experiments in peer-reviewed journals?
Follow the "Experimental" guidelines in journals like Med. Chem. Commun.:
- Provide synthesis protocols with step-by-step deuterium incorporation details.
- Deposit raw spectral data (NMR, MS) in supplementary materials.
- Use standardized units for isotopic enrichment (e.g., % deuterium) and specify batch-to-batch variability .
Q. How can researchers address ethical concerns in studies involving deuterated compounds like this compound?
- Justify deuterium use via FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).
- Disclose potential isotopic toxicity in animal/human studies and obtain ethics committee approval.
- Reference prior deuterated compound safety data (e.g., FDA-approved deuterated drugs) to contextualize risks .
Data Analysis and Validation
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC/IC. Apply bootstrap resampling to assess confidence intervals and Bayesian hierarchical models for multi-experiment meta-analysis. Report effect sizes (e.g., Cohen’s d) to quantify isotopic impacts .
Q. How should researchers validate conflicting isotopic enrichment data from different laboratories?
Organize interlaboratory round-robin studies with shared reference standards. Use Bland-Altman plots to assess agreement and identify systematic biases (e.g., calibration errors). Publish raw data in open-access repositories to enable reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
